

# Introduction: The Strategic Importance of a Chiral Workhorse

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## Compound of Interest

Compound Name: 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

Cat. No.: B195066

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**1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** is a chiral building block of significant strategic value in modern organic synthesis and medicinal chemistry.<sup>[1]</sup> Its structure, featuring a stereochemically defined pyrrolidine ring, a nucleophilic hydroxyl group, and an electron-withdrawing tosyl group, offers a unique combination of reactivity and stereocontrol. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, underscoring its role as a pivotal intermediate in the development of complex molecules and novel therapeutics.<sup>[1][2]</sup> The pyrrolidine scaffold is a privileged motif in U.S. FDA-approved pharmaceuticals, making its derivatives, like the topic compound, highly sought after.<sup>[3]</sup>

## Physicochemical Properties and Characterization

The precise identity and purity of **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** are established through a combination of physical and spectral data. These characteristics are fundamental for its effective use in synthesis, ensuring reproducibility and predictable outcomes.

Table 1: Key Physicochemical and Spectroscopic Identifiers

| Property          | Value   | Reference   |
|-------------------|---|---|
| CAS Number        | 133034-00-1   | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub> S           | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 241.31 g/mol  | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Appearance        | White to off-white solid                                    | <a href="#">[1]</a>   |
| Melting Point     | 61-65 °C (lit.)   | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Optical Rotation  | [α] <sub>D</sub> <sup>20</sup> : -26.5° (c = 1 in methanol) | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Purity            | Typically ≥98%  | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| SMILES String     | <chem>Cc1ccc(cc1)S(=O)(=O)N2CCCC2</chem>                    | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| InChI Key         | GOIRRXGVYYWCGC-SNVBAGLBSA-N                                 | <a href="#">[4]</a> <a href="#">[5]</a>                     |

Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the compound, ensuring the absence of residual solvents or starting materials.

## Synthesis: A Protocol Grounded in Stereochemical Control

The preparation of **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** typically involves the tosylation of a chiral precursor, (R)-3-pyrrolidinol. The following protocol is a representative method that emphasizes the preservation of the critical stereocenter.

### Experimental Protocol: Synthesis via Tosylation

Objective: To synthesize **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** from (R)-3-pyrrolidinol with retention of stereochemistry.

## Materials:

- (R)-3-Pyrrolidinol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Standard glassware for organic synthesis

## Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
  - Causality: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is crucial to control the exothermicity of the reaction and minimize potential side reactions, thereby preserving the chiral integrity of the substrate.
- Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
- Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.

- Causality: Portion-wise addition of the highly reactive TsCl helps maintain temperature control. The tosyl group serves as an excellent protecting group for the nitrogen atom and can also function as a potent activating group in subsequent reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution, water, and brine.
  - Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted water-soluble reagents.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is typically purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to yield the pure **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol**.

Caption: Synthetic workflow for **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol**.

## Core Applications in Asymmetric Synthesis and Drug Discovery

The utility of **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** stems from its defined stereochemistry and versatile functional groups. It is a cornerstone in the synthesis of enantiomerically pure compounds.<sup>[2]</sup>

## Chiral Catalyst and Ligand Synthesis

The pyrrolidine ring is a fundamental scaffold for many of the most successful organocatalysts, including proline and its derivatives.<sup>[9]</sup> **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** serves as an advanced precursor for novel chiral catalysts and ligands. The hydroxyl group provides a synthetic handle for introducing additional functionalities, while the tosylated nitrogen modulates the electronic properties and steric environment of the catalytic pocket. These

derived catalysts are instrumental in promoting a wide array of asymmetric transformations, such as aldol reactions, Michael additions, and cycloadditions, with high stereoselectivity.[10][11]

## Key Intermediate in Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The defined stereocenter at the C3 position is often incorporated directly into the final active pharmaceutical ingredient (API), where stereochemistry is critical for biological activity and selectivity. The tosyl group not only protects the nitrogen during intermediate steps but also possesses excellent leaving group properties, making it advantageous for nucleophilic substitution reactions to build molecular complexity.[1] For example, it is a documented building block for compounds such as Darifenacin.[6]

Caption: Role as a key intermediate in a multi-step API synthesis.

## Applications in Materials Science

Beyond pharmaceuticals, **1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** finds use in the development of advanced materials.[2] Its incorporation into polymer backbones or coatings can introduce chirality and enhance material properties such as durability and environmental resistance.[2]

## Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. The compound is classified as an irritant.

Table 2: Hazard and Safety Information

| Category                      | Details   | Reference                                |
|-------------------------------|---|--|
| Signal Word                   | Warning   | <a href="#">[4]</a> <a href="#">[12]</a> |
| Hazard Statements             | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.                          | <a href="#">[4]</a> <a href="#">[12]</a> |
| Precautionary Codes           | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water... | <a href="#">[4]</a> <a href="#">[12]</a> |
| Personal Protective Equipment | N95 dust mask, chemical-resistant gloves, safety goggles.   | <a href="#">[4]</a>                      |
| Storage                       | Store in a well-ventilated place. Keep container tightly closed. Store locked up.   | <a href="#">[12]</a>                     |
| Incompatible Materials        | Strong oxidizing agents.  | <a href="#">[12]</a>                     |

## Conclusion

**1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol** (CAS 133034-00-1) is far more than a simple chemical reagent; it is a sophisticated tool for asymmetric synthesis. Its well-defined stereochemistry, coupled with versatile reactivity, makes it an indispensable building block in the quest for enantiomerically pure pharmaceuticals and advanced materials.[\[1\]](#) For researchers and developers, a thorough understanding of its properties, synthesis, and applications is key to unlocking its full potential in creating the complex, stereochemically defined molecules that drive innovation in science and medicine.

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